Adenosine-15N N1-Oxide
Description
Contextualization of Adenosine (B11128) N1-Oxide within Nucleoside Biology
Adenosine N1-oxide is a derivative of adenosine, a fundamental nucleoside composed of an adenine (B156593) base linked to a ribose sugar molecule. cymitquimica.com In Adenosine N1-oxide, an oxygen atom is attached to the nitrogen at the N1 position of the adenine ring, a modification that significantly alters its chemical and biological properties compared to adenosine. cymitquimica.com Nucleosides, including adenosine, are integral components of nucleic acids (DNA and RNA) and play crucial roles in various cellular processes such as energy transfer, signal transduction, and metabolism. cymitquimica.comwikipedia.org
The oxidation at the N1 position makes Adenosine N1-oxide refractory to deamination by adenosine deaminase, an enzyme that rapidly converts adenosine to inosine. jst.go.jpnih.gov This increased stability allows for a more sustained action in biological systems, making it a valuable tool for research. Found naturally in substances like royal jelly, Adenosine N1-oxide has demonstrated anti-inflammatory and immunomodulatory properties. nih.govmedchemexpress.com Its ability to influence cellular pathways, such as the PI3K/Akt/GSK-3β signaling pathway, and to promote osteogenic and adipocyte differentiation further highlights its distinct biological activities. jst.go.jpmedchemexpress.com These unique characteristics position Adenosine N1-oxide as a significant compound for investigation within the broad field of nucleoside biology.
Significance of Isotopic Labeling in Chemical and Biochemical Research
Isotopic labeling is a powerful technique used to trace the path of molecules through chemical reactions and biological pathways. wikipedia.org It involves the replacement of one or more atoms in a molecule with their isotope. wikipedia.org Isotopes are variants of a particular chemical element that have the same number of protons but a different number of neutrons. This difference in neutron number results in a difference in mass, which can be detected by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
Stable, non-radioactive isotopes such as carbon-13 (¹³C), deuterium (B1214612) (²H), and nitrogen-15 (B135050) (¹⁵N) are commonly used as labels. wikipedia.org The incorporation of these heavy isotopes into molecules allows researchers to distinguish them from their unlabeled counterparts. ckisotopes.com This ability to track labeled molecules provides invaluable insights into reaction mechanisms, metabolic fluxes, and the structure and dynamics of biomacromolecules like proteins and nucleic acids. ckisotopes.comsigmaaldrich.com
Nitrogen-15 is a particularly useful isotope for studying nitrogen-containing compounds, which are ubiquitous in biology. nih.gov By labeling molecules with ¹⁵N, scientists can follow the intricate pathways of nitrogen metabolism and identify the products of specific biosynthetic gene clusters. nih.govnih.gov This approach has been instrumental in fields ranging from proteomics to metabolomics, enabling the quantification of proteins and the discovery of new natural products. ckisotopes.comnih.gov The use of isotopically labeled compounds, such as Adenosine-¹⁵N N1-Oxide, therefore represents a sophisticated strategy for elucidating complex biochemical processes.
Overview of Research Domains for Adenosine-15N N1-Oxide
Adenosine-¹⁵N N1-Oxide is a specialized research tool that finds application in several key scientific domains. Its primary utility stems from the combination of the unique biological properties of Adenosine N1-oxide and the analytical advantages conferred by the ¹⁵N isotopic label.
One major area of research is in pharmacology and drug development . The stable isotope label in Adenosine-¹⁵N N1-Oxide serves as a tracer for quantitative analysis in various stages of drug discovery and development. medchemexpress.eumedchemexpress.com It allows for precise measurement of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
In the field of biochemical and metabolic research , Adenosine-¹⁵N N1-Oxide is employed to investigate the metabolic fate of adenosine analogs. Researchers can use techniques like mass spectrometry to track the ¹⁵N label and identify metabolites, providing a clearer picture of the biochemical pathways involved. ckisotopes.com
Furthermore, Adenosine-¹⁵N N1-Oxide is valuable in virology research . Studies have shown that Adenosine N1-oxide can inhibit the replication of certain viruses, such as vaccinia virus, by interfering with the translation of viral mRNAs. nih.govasm.org The ¹⁵N-labeled version can be used to probe the mechanism of this antiviral activity in greater detail. nih.govasm.org
Finally, in cell biology , this compound is utilized to study cellular signaling pathways. Given that Adenosine N1-oxide has been shown to have anti-inflammatory effects and to influence cell differentiation, the ¹⁵N-labeled analog can help in elucidating the specific molecular interactions and downstream signaling events. jst.go.jpmedchemexpress.comiranjournals.ir
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O5 |
|---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-(15N)azanylidene-1-hydroxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O5/c11-8-5-9(13-3-15(8)19)14(2-12-5)10-7(18)6(17)4(1-16)20-10/h2-4,6-7,10-11,16-19H,1H2/t4-,6-,7-,10-/m1/s1/i11+1 |
InChI Key |
QHFLZHVITNUFMV-ZGUONDJVSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN(C2=[15NH])O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN(C2=N)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Adenosine 15n N1 Oxide
Precursor Selection and Isotopic Enrichment Strategies
The foundational step in synthesizing Adenosine-15N N1-Oxide is the preparation of an adenosine (B11128) molecule selectively labeled with ¹⁵N at the desired nitrogen position.
The synthesis of ¹⁵N-labeled adenosine precursors often begins with simpler, commercially available, and isotopically enriched starting materials. researchgate.netiaea.org A common strategy involves building the purine (B94841) ring system from a labeled precursor. For instance, syntheses can start from an inexpensive pyrimidine (B1678525), such as 4-amino-6-hydroxy-2-mercaptopyrimidine, and introduce the ¹⁵N label through a nitrosation reaction. nih.gov Another approach utilizes ¹⁵N-labeled ammonium (B1175870) chloride ([¹⁵N]NH₄Cl) as the nitrogen source. nih.gov
Enzymatic methods are also employed, where microorganisms are grown in a medium containing a ¹⁵N-labeled nutrient source. For example, E. coli can be grown on a medium with [¹⁵N]ammonium sulfate (B86663) to produce uniformly labeled nucleic acids, from which the labeled nucleosides can be isolated. acs.org
The choice of precursor and synthetic route depends on the desired labeling pattern, required yield, and the cost of the isotopic sources. Both chemical and enzymatic syntheses offer pathways to a variety of labeled adenosine precursors. researchgate.net
| Precursor/Method | Isotope Source | Typical Application |
| Chemical Synthesis from Pyrimidine | [¹⁵N]NaNO₂ | Site-specific labeling |
| Chemical Synthesis | [¹⁵N]NH₄Cl | Introduction of exocyclic amino groups |
| Biosynthesis (E. coli) | (¹⁵NH₄)₂SO₄ | Uniform labeling |
Achieving regioselectivity in the incorporation of ¹⁵N is paramount for the synthesis of specifically labeled compounds like Adenosine-¹⁵N N1-Oxide.
N1 Position: Direct labeling at the N1 position can be challenging. However, methods involving a Dimroth rearrangement of an N1-alkoxy intermediate provide an efficient route to [1-¹⁵N]-adenosine derivatives. acs.org This multi-step process often starts with the oxidation of an already labeled adenosine precursor to its N1-oxide. researchgate.netacs.org
N7 and Amino (N6) Positions: A well-established protocol starts with 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.gov The first ¹⁵N label is introduced at the N7 position via nitrosation with [¹⁵N]NaNO₂. umich.edu After subsequent ring closure to form the purine, the second ¹⁵N label can be introduced at the exocyclic amino (N6) position by displacement of a 6-chloro group with in situ generated ¹⁵NH₃ from [¹⁵N]NH₄Cl. umich.edunih.gov
Multiple Labeling: It is possible to synthesize adenosine with multiple ¹⁵N atoms. For instance, [1,7,NH₂-¹⁵N₃]adenosine has been synthesized through a combination of the methods mentioned, starting with a [7,NH₂-¹⁵N₂]adenosine precursor which is then oxidized and subjected to a Dimroth rearrangement to introduce the ¹⁵N at the N1 position. researchgate.netacs.org
The following table summarizes common strategies for site-specific labeling:
| Target Position(s) | Key Reagent(s) | Synthetic Strategy |
|---|---|---|
| N1 | N1-Oxide intermediate, Dimroth Rearrangement | Rearrangement of N1-alkoxy derivative |
| N7 | [¹⁵N]NaNO₂ | Nitrosation of a pyrimidine precursor |
| N6 (amino) | [¹⁵N]NH₄Cl | Nucleophilic substitution of a 6-chloropurine (B14466) derivative |
| N7, N6 | [¹⁵N]NaNO₂, [¹⁵N]NH₄Cl | Sequential introduction |
Oxidative Procedures for N1-Oxide Formation
Once the desired ¹⁵N-labeled adenosine precursor is obtained, the next step is the formation of the N1-oxide.
The oxidation of the N1 position of the purine ring in adenosine and its analogues is a key transformation. This reaction creates adenosine N1-oxide, a compound that is not only a target molecule itself but also a versatile intermediate for further chemical modifications. pnas.orgtandfonline.com
The most common method for this oxidation involves the use of peroxy acids. 3-Chloroperoxybenzoic acid (m-CPBA) is a frequently used reagent for the N1-oxidation of adenosine and its derivatives, including those already labeled with ¹⁵N. researchgate.netacs.org The reaction converts the N1 nitrogen of the purine ring into an N-oxide without requiring protection of the sugar's hydroxyl groups. acs.org This direct oxidation is a crucial step in pathways designed to modify the purine ring, such as in the Dimroth rearrangement to create N1-labeled nucleosides. acs.orgresearchgate.net
The efficiency of the N1-oxidation reaction is dependent on carefully controlled conditions to maximize the yield of Adenosine N1-Oxide and minimize by-products.
Reagents: While m-CPBA is widely used, other oxidizing agents can also be employed. The choice of reagent can influence the reaction's selectivity and efficiency.
Solvent: The reaction is typically carried out in a suitable solvent system, such as a mixture of water and dioxane or other organic solvents that can dissolve both the nucleoside and the oxidizing agent.
Temperature and Reaction Time: The oxidation is often performed at room temperature or slightly below to control the reactivity of the peroxy acid and prevent over-oxidation or degradation of the starting material. Reaction times can vary, and progress is typically monitored by techniques like HPLC. umich.edu
Purification: After the reaction is complete, the product, Adenosine N1-Oxide, is purified from the reaction mixture. This is commonly achieved using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC), to ensure high purity of the final product. nih.gov
High yields, often exceeding 95% for intermediate steps, have been reported for the synthesis of labeled adenosine precursors, and subsequent oxidation reactions are also generally efficient. umich.edunih.gov
Regioselective Modifications and Functionalization
Adenosine N1-Oxide, including its ¹⁵N-labeled variants, serves as a precursor for a variety of regioselective modifications, allowing for the introduction of different functional groups onto the purine ring. The N1-oxide group activates the purine ring, facilitating nucleophilic substitution reactions, particularly at the C2 and C6 positions.
One of the most significant reactions involving adenosine N1-oxide is the Dimroth rearrangement. acs.org This process typically involves methylation of the N1-oxide, followed by treatment with an amine. This sequence leads to the opening of the pyrimidine ring and subsequent re-closure, effectively rearranging the ring atoms and allowing for the introduction of new substituents or isotopic labels at the N1 and N6 positions. researchgate.netacs.org For example, this rearrangement is a key step in converting [7,NH₂-¹⁵N₂]adenosine into triply labeled [1,7,NH₂-¹⁵N₃]adenosine. acs.org
Furthermore, the N1-oxide can direct C-H functionalization at other positions of the purine ring, although this is a more complex area of research. scispace.com The ability to perform these regioselective modifications makes Adenosine-¹⁵N N1-Oxide a valuable building block in the synthesis of complex, specifically labeled nucleic acid components for advanced biological studies.
Chemical Transformations Involving the N1-Oxide Moiety
The N1-oxide moiety in adenosine derivatives is a versatile functional group that can undergo several important chemical transformations. One of the most significant is the Dimroth rearrangement, which allows for the modification of the purine ring system.
The synthesis of Adenosine-¹⁵N N1-Oxide typically begins with an appropriately ¹⁵N-labeled adenosine precursor. The N1-oxide is then introduced through oxidation. A common and efficient method for this oxidation is the use of 3-chloroperoxybenzoic acid (m-CPBA). researchgate.netacs.org For instance, [7,NH₂-¹⁵N₂]adenosine can be oxidized to its corresponding N1-oxide using m-CPBA. researchgate.netacs.org
Once formed, the N1-oxide can be further manipulated. A key reaction is the Dimroth rearrangement. This rearrangement is particularly useful for introducing a ¹⁵N label at the N1 position of adenosine from an N1-alkoxy derivative. The process involves methylation of the N1-oxide with an agent like methyl iodide or dimethyl sulfate, followed by treatment with dimethylamine. This sequence yields a stable N,N-dimethylamino adduct. researchgate.netacs.org Subsequent refluxing in the presence of a dimethylammonium hydrohalide salt facilitates the rearrangement to produce [1,7-¹⁵N₂]-6-N-methoxy nucleosides in high yield. researchgate.netacs.org The N6-methoxy group can then be removed using Raney nickel. researchgate.net This entire process can be performed without the need for protecting the hydroxyl groups of the ribose moiety. acs.org
Another transformation involves the reaction of adenosine N1-oxide with cyanogen (B1215507) bromide, which leads to the formation of a 1,2,4-oxadiazolo[3,2-f]purine riboside. This product exists in a pH-dependent equilibrium with N⁶-cyanoadenosine N1-oxide. researchgate.net Further reaction of this intermediate, such as methylation followed by alkaline treatment, can lead to rearranged products like 2-amino-N⁶-methoxyadenosine. researchgate.net These transformations open pathways to convert the adenine (B156593) scaffold into other important purine derivatives, such as 6-thioguanosine (B559654) and 2,6-diaminopurine (B158960) riboside. researchgate.net
The reactivity of the N1-oxide also allows for ring-opening reactions. Treatment of acylated adenosine N-oxides with carboxylic anhydrides and thiophenol can cause the pyrimidine ring to open, which is then followed by an exocyclic ring closure to form 5-amino-4-(1,2,4-oxadiazol-3-yl)imidazole derivatives. nih.gov
| Starting Material | Reagents | Product | Key Transformation |
| [7,NH₂-¹⁵N₂]adenosine | 1. m-CPBA 2. Methyl iodide or Dimethyl sulfate 3. Dimethylamine 4. Dimethylammonium hydrohalide salt 5. Raney nickel | [1,7,NH₂-¹⁵N₃]adenosine | Dimroth Rearrangement |
| Adenosine N1-oxide | Cyanogen bromide | 1,2,4-Oxadiazolo[3,2-f]purine riboside / N⁶-cyanoadenosine N1-oxide | Rearrangement |
| Acylated adenosine N-oxides | Carboxylic anhydrides, Thiophenol | 5-Amino-4-(1,2,4-oxadiazol-3-yl)imidazole derivatives | Pyrimidine Ring Opening and Closure |
Synthetic Routes for Related ¹⁵N-Labeled Nucleoside N-Oxides
The synthetic strategies for preparing ¹⁵N-labeled nucleoside N-oxides are not limited to adenosine. Similar methodologies can be applied to other nucleosides, such as cytidine (B196190) and guanosine (B1672433), to produce valuable labeled compounds for structural and mechanistic studies.
For the synthesis of ¹⁵N-labeled cytidine N-oxides, a common route involves the treatment of ¹⁵N-labeled cytidine with an oxidizing agent. A review of the chemical synthesis of ¹³C and ¹⁵N labeled nucleosides mentions the preparation of (¹⁵N₄)-labeled cytidine N₃-oxide and (¹⁵N₄)-labeled 2'-deoxycytidine (B1670253) N₃-oxide from the corresponding unprotected uridines in three steps. researchgate.net These N-oxides can then undergo a Dimroth rearrangement when treated with benzyl (B1604629) bromide in the presence of lithium methoxide (B1231860) to yield ¹⁵N₃-labeled uridine (B1682114) 4-O-benzyloximes. researchgate.net
The synthesis of ¹⁵N-labeled guanosine N-oxides can also be achieved through oxidation of a suitable ¹⁵N-labeled guanosine precursor. While the direct synthesis of guanosine N1-oxide is less commonly described, the conversion of adenosine derivatives to guanosine derivatives is a well-established strategy. For example, [7,NH₂-¹⁵N₂]adenosine can be converted to guanosine labeled at the N1, N7, and amino positions. researchgate.net This conversion pathway could potentially be intercepted after the N1-oxidation of the adenosine precursor to yield a guanosine-related N-oxide. A review on ¹⁵N labeling discusses the synthesis of ¹⁵N-labeled guanosines using either ¹⁵NH₃ or ¹⁵N-benzoyl isothiocyanate, which could serve as precursors for N-oxidation. semanticscholar.org
| Nucleoside N-Oxide | Precursor | Key Synthetic Step(s) |
| ¹⁵N-Labeled Cytidine N-Oxide | ¹⁵N-Labeled Uridine | 1. Conversion of uridine to cytidine 2. N-oxidation |
| ¹⁵N-Labeled Guanosine N-Oxide | ¹⁵N-Labeled Adenosine | 1. N1-oxidation of adenosine precursor 2. Conversion of adenine ring to guanine (B1146940) ring |
Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in 15N-Labeled Systems
NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and dynamics. The incorporation of the spin-1/2 isotope ¹⁵N, while having low natural abundance (0.37%), offers significant advantages in biomolecular NMR. youtube.comresearchgate.net For Adenosine-¹⁵N N1-Oxide, ¹⁵N NMR provides a direct window into the electronic environment of the nitrogen atoms, which are critical to the molecule's function and interactions. researchgate.net
¹⁵N NMR is a highly sensitive probe for studying molecular recognition events. researchgate.netuni-frankfurt.de Because nitrogen atoms are frequently involved in hydrogen bonding and other key interactions within proteins and nucleic acids, their chemical shifts are exquisitely sensitive to changes in their local environment. uni-frankfurt.deresearchgate.net When Adenosine-¹⁵N N1-Oxide binds to a biological macromolecule, such as an enzyme or an RNA aptamer, changes in the ¹⁵N chemical shifts can be observed. These chemical shift perturbations (CSPs) allow for the precise mapping of the binding interface at an atomic level. uni-frankfurt.de
Two-dimensional heteronuclear correlation experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are typically employed. youtube.comnih.gov These experiments correlate the chemical shift of a ¹⁵N nucleus with that of its directly attached proton, providing a unique "fingerprint" for each N-H group in the molecule. For Adenosine-¹⁵N N1-Oxide, this would allow researchers to monitor the environment around the exocyclic amino group. Furthermore, long-range correlation experiments (e.g., ¹H-¹⁵N HMBC) can provide information on the non-protonated nitrogen atoms, including the crucial N1-oxide position. youtube.com By titrating an unlabeled binding partner into a solution of the ¹⁵N-labeled compound, researchers can track the movement of specific peaks to identify the atoms involved in the interaction.
Interactive Table: Hypothetical ¹⁵N Chemical Shift Perturbations upon Binding
| Nitrogen Position | Chemical Shift (Free) (ppm) | Chemical Shift (Bound) (ppm) | Change (Δδ) (ppm) |
| N1-Oxide | 245.0 | 251.5 | +6.5 |
| N3 | 210.2 | 210.8 | +0.6 |
| N7 | 225.8 | 224.1 | -1.7 |
| N9 | 160.5 | 160.7 | +0.2 |
| N6 (Amino) | 75.3 | 82.1 | +6.8 |
Note: Data are illustrative. Actual chemical shifts depend on specific experimental conditions and binding partners.
A critical aspect of using isotopically labeled compounds is confirming the position and extent of labeling. NMR spectroscopy is an ideal tool for verifying the specific incorporation of the ¹⁵N isotope at the N1 position of the adenosine (B11128) ring and for quantifying the enrichment percentage. nih.govnih.gov
The success of the labeling can be confirmed by acquiring a one-dimensional ¹⁵N NMR spectrum or, more commonly, through ¹H-¹⁵N heteronuclear correlation experiments. youtube.com The presence of a signal at the chemical shift corresponding to the N1 position confirms that the label has been incorporated. The intensity of the ¹⁵N signal relative to any residual ¹⁴N signal (or compared to an internal standard) can be used to determine the level of isotopic enrichment. nih.gov This quality control step is essential to ensure the accuracy of subsequent quantitative studies, such as metabolic flux analysis or isotope dilution mass spectrometry. nih.govnih.gov
The three-dimensional conformation of a nucleoside is critical to its biological activity. ¹⁵N chemical shifts are sensitive to subtle changes in molecular geometry, making them valuable reporters of conformational states. researchgate.net For Adenosine-¹⁵N N1-Oxide, key conformational parameters include the pucker of the ribose sugar and the rotation around the glycosidic bond that connects the ribose to the nucleobase.
Studies on related nucleosides and nucleotides have shown that these conformational features influence the electronic distribution within the purine (B94841) ring system, which in turn affects the ¹⁵N chemical shifts. semanticscholar.org For example, a shift in the sugar pucker equilibrium from the C2'-endo to the C3'-endo conformation can induce measurable changes in the chemical shifts of the nitrogen atoms within the adenine (B156593) ring. semanticscholar.org By comparing experimentally observed ¹⁵N chemical shifts with those predicted by theoretical calculations for different conformations, researchers can gain detailed insights into the preferred solution-state structure of Adenosine-¹⁵N N1-Oxide. nih.gov
Mass Spectrometry (MS) for Isotopic Tracer Analysis
Mass spectrometry is a cornerstone technique for quantitative proteomics, metabolomics, and metabolic flux analysis due to its high sensitivity and accuracy in mass determination. nih.govcreative-proteomics.com For ¹⁵N-labeled compounds, MS can precisely differentiate between the labeled (heavy) and unlabeled (light) forms of a molecule based on their mass difference. nih.gov
Isotope dilution mass spectrometry is the gold standard for accurate quantification of molecules in complex biological matrices. nih.gov In this approach, a known amount of the stable isotope-labeled compound, in this case, Adenosine-¹⁵N N1-Oxide, is added to a sample as an internal standard. medchemexpress.com The labeled standard is chemically identical to the endogenous, unlabeled analyte and thus behaves identically during sample extraction, processing, and ionization.
Using a mass spectrometer, typically coupled with liquid chromatography (LC-MS) for separation, the ion intensities of the light (natural abundance) and heavy (¹⁵N-labeled) versions of Adenosine N1-Oxide are measured. nih.gov Because the amount of the added heavy standard is known, the ratio of the two signals allows for the precise and accurate calculation of the absolute quantity of the endogenous compound in the original sample. This method corrects for sample loss and variations in instrument response, ensuring high-quality quantitative data. escholarship.org
Interactive Table: Expected Mass-to-Charge Ratios (m/z) for Adenosine N1-Oxide Isotopologs
| Ion | Chemical Formula | Unlabeled (¹⁴N) m/z [M+H]⁺ | ¹⁵N₁-labeled m/z [M+H]⁺ | Mass Difference |
| Adenosine N1-Oxide | C₁₀H₁₃N₅O₅ | 284.0990 | 285.0960 | 1.003 |
Note: Values are theoretical exact masses for the protonated molecule. The specific nitrogen labeled would be confirmed via fragmentation analysis.
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of reactions within metabolic networks. mdpi.com By introducing a stable isotope-labeled tracer into a biological system, such as cells in culture, one can follow the path of the labeled atoms as they are incorporated into downstream metabolites. nih.govcreative-proteomics.com
Adenosine-¹⁵N N1-Oxide, or more commonly, a ¹⁵N-labeled precursor like [¹⁵N]-glutamine, can be used to trace the flow of nitrogen through the de novo and salvage pathways of nucleotide biosynthesis. nih.govnih.gov As cells metabolize the ¹⁵N source, the label is incorporated into newly synthesized purines, including adenosine. By harvesting the cells over time and analyzing the mass isotopomer distribution (MID) of key metabolites using LC-MS, researchers can determine the extent of ¹⁵N incorporation. nih.gov This experimental data, when integrated with a computational model of the metabolic network, allows for the calculation of intracellular metabolic fluxes, providing a dynamic view of cellular metabolism. mdpi.com This approach is invaluable for understanding how metabolic pathways are regulated in health and disease. nih.gov
High-Resolution Mass Spectrometry for Metabolite Profiling
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of isotopically labeled compounds such as Adenosine-15N N1-Oxide, offering unparalleled precision in mass determination and structural elucidation. When used in metabolite profiling, HRMS enables the confident identification and differentiation of the labeled compound from a myriad of endogenous metabolites.
The analysis of N-oxide compounds by mass spectrometry, particularly with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is characterized by specific fragmentation patterns. electronicsandbooks.com A hallmark of N-oxides is the neutral loss of an oxygen atom, resulting in a prominent [M+H-16]⁺ ion. electronicsandbooks.com For this compound, this characteristic fragmentation is fundamental for its identification.
In a typical HRMS analysis, the protonated molecule [M+H]⁺ of this compound would be observed. Due to the incorporation of a ¹⁵N isotope at the N1-position, its exact mass will be shifted compared to its unlabeled counterpart. Collision-induced dissociation (CID) or other tandem MS (MS/MS) techniques are then employed to generate fragment ions. The accurate mass measurement of both the precursor and product ions allows for the unambiguous determination of their elemental compositions.
Key fragmentation pathways for protonated Adenosine N1-Oxide would include the neutral loss of the N-oxide oxygen and the cleavage of the glycosidic bond, separating the nucleobase from the ribose sugar. The ¹⁵N label at the N1 position would be retained on the adenine N-oxide fragment, allowing for precise tracking of this part of the molecule.
Table 1: Predicted High-Resolution Mass Spectrometry Data for Adenosine-¹⁵N N1-Oxide
| Ion Description | Predicted m/z | Fragmentation Pathway |
|---|---|---|
| Protonated Molecule [M+H]⁺ | 285.0912 | N/A |
| [M+H-O]⁺ | 269.0917 | Neutral loss of N-oxide oxygen |
| Adenine-¹⁵N N1-Oxide Fragment [BH₂]⁺ | 153.0540 | Cleavage of glycosidic bond |
| Ribose Fragment [C₅H₉O₄]⁺ | 133.0501 | Cleavage of glycosidic bond |
Note: Predicted m/z values are calculated based on monoisotopic masses and serve as an illustrative example.
The use of ¹⁵N-labeled compounds as internal standards is a well-established practice in quantitative metabolomics. nist.gov The distinct mass shift introduced by the heavy isotope allows for its differentiation from the endogenous (unlabeled) analyte, enabling accurate quantification through isotope dilution mass spectrometry.
Chromatographic Separations for Isotopic Purity and Analysis
Chromatographic methods are essential for isolating this compound from potential impurities, including unlabeled starting materials, isomers, or byproducts from its synthesis. These techniques are also crucial for separating the compound from complex sample matrices prior to mass spectrometric analysis.
High-Performance Liquid Chromatography (HPLC) for Analytical Separation
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and integrity of nucleosides and their derivatives. uni-koeln.de For this compound, reversed-phase HPLC (RP-HPLC) is the most common modality. This method separates compounds based on their hydrophobicity.
During the synthesis of ¹⁵N-labeled nucleosides, HPLC is routinely used to monitor the progress of chemical reactions and to purify the final product. nih.gov The high resolving power of HPLC can separate the desired labeled product from closely related impurities, ensuring a high degree of chemical and isotopic purity.
A typical analytical HPLC method for this compound would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like methanol (B129727) or acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of all components in a sample.
Table 2: Illustrative HPLC Method Parameters for Adenosine-¹⁵N N1-Oxide Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 150 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Gradient | 5% B to 40% B over 15 minutes |
| Detection | UV Absorbance at 260 nm |
This method allows for the verification of the compound's purity, with a single, sharp peak at a specific retention time indicating a homogenous sample.
Integration of HPLC with Mass Spectrometry for Complex Mixture Analysis
The coupling of HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides a powerful analytical platform that combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.govfrontiersin.org This integrated approach is ideal for the analysis of this compound in complex biological mixtures such as cell extracts, plasma, or tissue homogenates. nih.govund.edu
In this setup, the sample is first injected into the HPLC system. As the separated components, including this compound, elute from the column, they are directly introduced into the ion source of the mass spectrometer. The mass spectrometer can then be operated in selected reaction monitoring (SRM) mode for targeted quantification.
For this compound, a specific SRM transition would be monitored. This involves selecting the protonated precursor ion (m/z 285.1) in the first quadrupole, subjecting it to fragmentation, and then selecting a specific, characteristic product ion (e.g., the adenine-¹⁵N N1-oxide fragment at m/z 153.1) in the third quadrupole. This process is highly specific and filters out noise from other co-eluting compounds, resulting in excellent sensitivity and accurate quantification. When used as an internal standard, its SRM transition is monitored alongside the transition for the unlabeled endogenous adenosine N1-oxide, allowing for precise ratiometric measurement.
Isotopic Tracing Applications in Biochemical and Metabolic Investigations
Elucidation of Nitrogen Atom Fate in Biochemical Pathways
Isotopic labeling with ¹⁵N is instrumental in tracking the journey of nitrogen atoms from a precursor molecule through intricate metabolic networks. By introducing Adenosine-¹⁵N N1-Oxide into a biological system, scientists can monitor the appearance of the ¹⁵N label in downstream metabolites, thereby mapping the specific pathways in which the compound participates and identifying the ultimate fate of its constituent nitrogen atoms.
The metabolism of purine (B94841) nucleosides is a central process in cellular bioenergetics and nucleic acid synthesis. Stable isotope labeling is a key technique for studying this process. For instance, studies have utilized [¹⁵N]glycine, which is incorporated into the purine ring during de novo biosynthesis, to trace the formation of inosine monophosphate (IMP), and its subsequent conversion into adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govnih.gov This methodology allows for the quantitative analysis of metabolic flux through the purine synthesis pathway.
Synthetically prepared, specifically ¹⁵N-labeled adenosine and guanosine are also employed in nuclear magnetic resonance (NMR) studies to probe local molecular interactions such as hydrogen bonding and protonation. nih.gov Applying this principle, Adenosine-¹⁵N N1-Oxide can be used to investigate how the N1-Oxide modification alters the metabolic processing of the adenosine molecule. By tracing the ¹⁵N label, researchers can determine whether the molecule is channeled into nucleotide synthesis, catabolized, or excreted, providing a comparative view against the known metabolic routes of native adenosine.
Adenosine N1-Oxide is an oxidized derivative of adenosine, modified at the N1 position of the adenine (B156593) base. nih.govresearchgate.netnih.gov This compound is found naturally in substances like royal jelly. researchgate.netnih.gov Its formation involves the oxidation of the N1 position of the purine ring of adenosine.
In biological systems, the degradation of adenosine is rapid, primarily governed by two enzymatic pathways: phosphorylation to AMP by adenosine kinase or deamination to inosine by adenosine deaminase. jst.go.jpfrontiersin.orgnih.gov However, a key metabolic feature of Adenosine N1-Oxide is its significant resistance to one of these major enzymes. Research has demonstrated that Adenosine N1-Oxide is refractory to deamination by adenosine deaminase. nih.govresearchgate.netnih.gov While native adenosine is quickly converted to inosine by this enzyme, Adenosine N1-Oxide remains unchanged, a characteristic that significantly extends its biological half-life and alters its metabolic fate. nih.gov This resistance prevents its conversion into inosine and subsequent catabolism into hypoxanthine and uric acid, redirecting its potential interactions within the cell.
Enzyme Substrate Specificity and Mechanistic Studies
The structural modification at the N1 position of the adenine ring in Adenosine N1-Oxide has profound implications for its interaction with key enzymes involved in purine metabolism. These interactions are critical for understanding its unique biological activity and therapeutic potential.
Adenosine kinase is a crucial enzyme that regulates both intracellular and extracellular adenosine levels by catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP). frontiersin.orgnih.gov This reaction is a key step in the purine salvage pathway, converting adenosine back into the nucleotide pool. wikipedia.org The metabolic fate of adenosine is largely a balance between the activity of adenosine kinase and adenosine deaminase. jst.go.jpnih.gov Given that Adenosine N1-Oxide is resistant to deamination, its primary intracellular metabolic route is likely phosphorylation by adenosine kinase. This would convert Adenosine N1-Oxide into its monophosphate derivative, Adenosine N1-Oxide 5'-monophosphate, thereby incorporating it into the cellular nucleotide pool. This phosphorylation is critical for its potential roles in cellular energy homeostasis and signaling.
Adenosine deaminase (ADA) is an essential enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. wikipedia.orgreactome.org This process is vital for the normal development and function of the immune system. wikipedia.org The mechanism of ADA involves a zinc ion in the active site and specific amino acid residues that interact with the adenosine substrate. wikipedia.org Notably, the carboxyl group of the residue Glutamate-217 is positioned to form a hydrogen bond with the N1 position of the purine ring of adenosine, facilitating the catalytic process. wikipedia.org
The presence of an oxygen atom at the N1 position in Adenosine N1-Oxide creates a structural block that prevents this critical interaction. Consequently, Adenosine N1-Oxide is refractory to the enzymatic action of adenosine deaminase. nih.govresearchgate.netnih.gov In studies comparing the stability of adenosine and Adenosine N1-Oxide in the presence of adenosine deaminase, adenosine was rapidly degraded, whereas the concentration of Adenosine N1-Oxide remained unchanged over the incubation period. nih.gov This resistance to deamination is a defining characteristic of Adenosine N1-Oxide, contributing to its prolonged activity compared to native adenosine. researchgate.net
| Compound | Susceptibility to Adenosine Deaminase | Primary Metabolite | Reference |
|---|---|---|---|
| Adenosine | High | Inosine | nih.govreactome.org |
| Adenosine N1-Oxide | Resistant (Refractory) | Not converted to Inosine | nih.govresearchgate.netnih.gov |
Should Adenosine N1-Oxide be phosphorylated to its monophosphate form (ANO-MP), it could potentially interact with other key enzymes in nucleotide metabolism, such as Nucleoside Diphosphate Kinase (NDPK) and Adenylate Kinase (AK).
Nucleoside Diphosphate Kinase (NDPK) is a housekeeping enzyme responsible for catalyzing the transfer of a terminal phosphate group from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP), thereby maintaining the balance of cellular NTPs. wikipedia.orgmdpi.com If ANO-MP is further phosphorylated to Adenosine N1-Oxide Diphosphate (ANO-DP), NDPK could potentially convert it to Adenosine N1-Oxide Triphosphate (ANO-TP).
Adenylate Kinase (AK) is another critical enzyme for cellular energy homeostasis, catalyzing the reversible reaction ATP + AMP ⇌ 2 ADP. nih.govmdpi.com This enzyme helps regulate the ratios of adenine nucleotides in different cellular compartments. mdpi.com It is conceivable that AK could interact with ANO-MP, potentially catalyzing a reaction with ATP to form ANO-DP and ADP, although the specificity of AK for N1-oxide modified substrates has not been detailed in available research.
Currently, specific studies detailing the direct interaction and substrate specificity of NDPK and AK with N1-oxide nucleotides are not extensively covered in the available literature. Further investigation is required to determine the kinetic parameters of these enzymes with phosphorylated derivatives of Adenosine N1-Oxide.
The use of stable isotopes as tracers has revolutionized the study of metabolic pathways, offering a powerful tool to delineate the flux of metabolites through complex networks. Among these, nitrogen-15 (B135050) (¹⁵N) labeled compounds are invaluable for tracking the fate of nitrogen atoms in biological systems. alfa-chemistry.comnih.gov This section explores the potential application of Adenosine-¹⁵N N1-Oxide in elucidating the dynamics of nucleotide metabolism.
Assessment of Adenine Nucleotide Metabolism in Cellular and Subcellular Fractions
The intricate balance of adenine nucleotides, namely adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP), is fundamental to cellular energy homeostasis and signaling. Stable isotope tracing using ¹⁵N-labeled precursors provides a means to dynamically measure the synthesis, degradation, and interconversion of these crucial molecules within different cellular compartments.
The introduction of Adenosine-¹⁵N N1-Oxide as a tracer would theoretically allow for the precise tracking of the labeled adenine moiety as it is incorporated into the cellular nucleotide pool. While direct experimental evidence for the use of Adenosine-¹⁵N N1-Oxide in this specific context is not available in the current scientific literature, we can postulate its utility based on established principles of metabolic tracing. alfa-chemistry.comnih.govcreative-proteomics.com
Upon cellular uptake, Adenosine-¹⁵N N1-Oxide would likely be metabolized. The N1-oxide functional group may be reduced to yield ¹⁵N-labeled adenosine. This labeled adenosine can then be phosphorylated by adenosine kinase to form ¹⁵N-AMP, subsequently entering the nucleotide pool to be converted to ¹⁵N-ADP and ¹⁵N-ATP. By employing techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers could quantify the rate of incorporation of the ¹⁵N label into the adenine nucleotide pool in both whole-cell extracts and isolated subcellular fractions, such as mitochondria and the cytosol. alfa-chemistry.comnih.gov
This approach would enable the determination of key metabolic flux parameters, providing insights into the relative activities of anabolic and catabolic pathways under various physiological or pathological conditions. For instance, the rate of ¹⁵N incorporation into the mitochondrial ATP pool could shed light on the dynamics of oxidative phosphorylation, while analysis of the cytosolic fraction would inform on glycolytic contributions.
Table 1: Hypothetical Data on the Incorporation of ¹⁵N from Adenosine-¹⁵N N1-Oxide into Adenine Nucleotide Pools
| Cellular Fraction | Time (min) | ¹⁵N-AMP (pmol/mg protein) | ¹⁵N-ADP (pmol/mg protein) | ¹⁵N-ATP (pmol/mg protein) |
| Cytosol | 5 | 10.2 | 5.1 | 2.3 |
| 15 | 25.8 | 18.4 | 12.6 | |
| 30 | 42.1 | 35.7 | 28.9 | |
| Mitochondria | 5 | 2.5 | 8.9 | 15.4 |
| 15 | 8.1 | 22.3 | 45.8 | |
| 30 | 15.6 | 40.1 | 88.2 |
This table presents hypothetical data to illustrate the potential experimental outcomes of using Adenosine-¹⁵N N1-Oxide as a tracer for adenine nucleotide metabolism. The values are not based on actual experimental results.
Impact on Ribonucleotide and Deoxyribonucleotide Synthesis Pathways
Beyond its role in the primary energy currency of the cell, the adenine nucleotide pool serves as a critical precursor for the synthesis of both ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). The de novo and salvage pathways of purine biosynthesis carefully regulate the production of ribonucleotides, which can then be converted to deoxyribonucleotides by ribonucleotide reductase.
The use of Adenosine-¹⁵N N1-Oxide as a tracer could provide a direct method to investigate the flux of adenine from the extracellular environment into these nucleic acid synthesis pathways. Following its conversion to ¹⁵N-labeled adenosine and subsequent phosphorylation, the ¹⁵N-ATP and ¹⁵N-ADP would serve as substrates for RNA polymerases and ribonucleotide reductase, respectively.
By isolating RNA and DNA from cells incubated with Adenosine-¹⁵N N1-Oxide and analyzing the incorporation of the ¹⁵N label into the adenine bases, researchers could quantify the rate of new ribonucleotide and deoxyribonucleotide synthesis. This would be particularly valuable in studies of cell proliferation, where the demand for nucleic acid precursors is high.
Table 2: Illustrative Research Findings on the Flux of ¹⁵N from Adenosine-¹⁵N N1-Oxide into Nucleic Acids
| Condition | Rate of ¹⁵N Incorporation into RNA (nmol/h/mg protein) | Rate of ¹⁵N Incorporation into DNA (nmol/h/mg protein) |
| Control Cells | 1.5 | 0.4 |
| Proliferating Cells | 5.8 | 2.1 |
| Cells treated with Ribonucleotide Reductase Inhibitor | 5.6 | 0.1 |
This interactive table provides a hypothetical representation of how Adenosine-¹⁵N N1-Oxide could be used to study the impact on ribonucleotide and deoxyribonucleotide synthesis pathways. The data is for illustrative purposes only.
Cellular and Molecular Biological Studies of Adenosine N1 Oxide
Modulation of Intracellular Signaling Pathways
Adenosine (B11128) N1-Oxide (ANO), an oxidized derivative of adenosine, has been shown to exert its biological effects by modulating several key intracellular signaling pathways. Unlike adenosine, which has a very short half-life, ANO is resistant to degradation by adenosine deaminase, allowing for more sustained signaling activity. researchgate.net Research has focused on its anti-inflammatory properties, revealing complex interactions with cellular signaling cascades.
Studies have demonstrated that Adenosine N1-Oxide actively stimulates the PI3K/Akt/GSK-3β signaling pathway, which is a critical regulator of cellular survival, growth, and inflammatory responses. researchgate.netnih.gov In in vitro models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, treatment with ANO led to an upregulation in the phosphorylation of both Akt at the Ser473 site and its downstream target, GSK-3β, at the Ser9 site. researchgate.net
The phosphorylation of GSK-3β at Ser9 is known to inhibit its kinase activity. nih.gov This inhibition is significant because active GSK-3β can promote inflammatory responses. Therefore, by stimulating the PI3K/Akt pathway to inactivate GSK-3β, ANO exerts a negative regulatory effect on the LPS-induced inflammatory response. researchgate.netnih.gov This mechanism is considered a key component of ANO's anti-inflammatory effects. researchgate.net The activation of this pathway by ANO has also been linked to the promotion of osteogenic differentiation in pre-osteoblastic cells, a process that was blocked by the PI3K inhibitor Wortmannin. researchgate.net
| Signaling Molecule | Observed Effect of ANO Treatment | Functional Consequence | Source |
|---|---|---|---|
| Akt (Phosphorylation at Ser473) | Up-regulated | Activation of Akt kinase activity | researchgate.net |
| GSK-3β (Phosphorylation at Ser9) | Up-regulated | Inhibition of GSK-3β kinase activity, leading to reduced inflammation | researchgate.netnih.gov |
The interaction of Adenosine N1-Oxide with the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway reveals a distinct mechanism compared to adenosine. researchgate.netnih.gov While studies have shown that ANO can increase intracellular cAMP levels in macrophages, its subsequent anti-inflammatory actions appear to be independent of PKA activation. nih.gov
In experiments with LPS-stimulated peritoneal macrophages, the inhibitory effects of adenosine on Tumor Necrosis Factor-alpha (TNF-α) production were completely reversed by H-89, a PKA inhibitor. researchgate.netnih.gov In stark contrast, the ANO-mediated inhibition of both TNF-α and Interleukin-6 (IL-6) production was not affected by H-89 pretreatment. researchgate.net This suggests that while adenosine relies on the PKA pathway for its anti-inflammatory effects, ANO utilizes a different downstream cascade. researchgate.net It has been proposed that in ANO-treated macrophages, PKA may even act as a blocker of the beneficial PI3K/Akt signaling pathway. researchgate.net
Research into the effect of Adenosine N1-Oxide on the Mitogen-Activated Protein Kinase (MAPK) pathways has shown a notable lack of interaction in the context of LPS-induced inflammation. researchgate.net The MAPK family, including extracellular signal-regulated kinase (ERK)1/2, p38, and SAPK/c-Jun N-terminal kinase (JNK), are key mediators of the inflammatory response. researchgate.net
However, in studies using LPS-stimulated RAW264.7 cells, treatment with ANO did not affect the phosphorylation status of ERK1/2, p38, or JNK. researchgate.netnih.gov This finding indicates that the anti-inflammatory mechanism of ANO is not dependent on the modulation of these specific MAPK pathways, further distinguishing its mode of action from other anti-inflammatory agents that often target MAPK signaling. researchgate.net
Adenosine Receptor Interactions and Mechanisms
Adenosine N1-Oxide functions as an agonist at adenosine receptors, but its profile of interaction and the resulting downstream effects show unique characteristics. nih.gov
While specific binding affinity constants (Kᵢ values) for Adenosine N1-Oxide are not extensively documented in the reviewed literature, functional studies provide significant insight into its receptor activity. nih.govnih.gov In models using mouse peritoneal macrophages, ANO demonstrated a superior ability to suppress a wide range of pro-inflammatory cytokines compared to selective agonists for the A1, A2A, and A3 adenosine receptor subtypes. nih.gov
The anti-inflammatory potency of ANO was greater than that of the A1-selective agonist CCPA (2-chloro-N6-cyclopentyladenosine), the A2A-selective agonist CGS21680 (2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamideadenosine hydrochloride), and the A3-selective agonist IB-MECA (N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide). nih.gov In the human monocytic cell line THP-1, the capacity of ANO to inhibit pro-inflammatory cytokine production was comparable to that of the A1 and A3 agonists, and its effects were partially mediated through the A2A receptor. nih.govnih.gov These results suggest that ANO is a potent and broad-acting agonist at adenosine receptors. nih.gov
| Compound | Receptor Selectivity | Comparative Efficacy on Cytokine Suppression | Source |
|---|---|---|---|
| Adenosine N1-Oxide (ANO) | Broad (A1, A2A, A3) | Superior to selective agonists for A1, A2A, and A3 | nih.gov |
| CCPA | A1 Agonist | Less effective than ANO | nih.gov |
| CGS21680 | A2A Agonist | Less effective than ANO | nih.gov |
| IB-MECA | A3 Agonist | Less effective than ANO | nih.gov |
The mechanism of action for Adenosine N1-Oxide following receptor engagement involves a multi-faceted signaling cascade that diverges from the classical adenosine pathway. Upon binding to adenosine receptors, ANO initiates downstream signals that prominently feature the activation of the PI3K/Akt pathway, leading to the inhibitory phosphorylation of GSK-3β. researchgate.netresearchgate.net This cascade is a central pillar of its anti-inflammatory effects. researchgate.net
Crucially, this primary mechanism operates independently of the MAPK pathways (ERK1/2, p38, JNK). researchgate.net Furthermore, while receptor activation by ANO can lead to an increase in intracellular cAMP, its key anti-inflammatory outputs, such as the suppression of TNF-α and IL-6, are not dependent on the downstream effector PKA. researchgate.netnih.gov This PKA-independent signaling distinguishes ANO's mechanism from that of adenosine, which relies on PKA for similar effects. nih.gov
Influence on Cellular Differentiation Processes
Adenosine N1-Oxide has demonstrated significant effects on the differentiation of various cell types, suggesting its potential role in regenerative processes. Studies have highlighted its capacity to guide the development of precursor cells into specialized cell lineages, including bone, fat, and neuronal cells.
Promotion of Osteogenic Differentiation in Pre-osteoblastic Cell Lines
Adenosine N1-Oxide (ANO) has been shown to actively promote the differentiation of pre-osteoblastic cells into mature osteoblasts. In studies utilizing the mouse pre-osteoblastic MC3T3-E1 cell line, ANO treatment led to an induction of alkaline phosphatase (ALP) activity, a key early marker of osteogenesis. nih.govresearcher.life Furthermore, it enhanced calcium deposition, which is indicative of later-stage bone matrix mineralization. nih.govresearcher.life
The mechanism underlying this pro-osteogenic effect is linked to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.govresearcher.life The process was effectively nullified when the cells were co-incubated with Wortmannin, a known inhibitor of PI3K, confirming the pathway's crucial role in ANO-induced osteoblast differentiation. nih.govresearcher.life
| Cell Line | Key Observations | Signaling Pathway Implicated | Reference |
|---|---|---|---|
| MC3T3-E1 (Mouse pre-osteoblastic cell line) | Induced alkaline phosphatase (ALP) activity; Promoted calcium deposition. | PI3K/Akt | nih.govresearcher.life |
Induction of Adipocyte Differentiation in Preadipocyte Cell Lines
In addition to its role in bone cell formation, Adenosine N1-Oxide influences the development of fat cells. Research has demonstrated that ANO promotes the differentiation of mouse 3T3-L1 preadipocytes into adipocytes when induced with a standard combination of insulin (B600854) and dexamethasone. nih.govresearcher.life Notably, ANO achieved this effect at significantly lower concentrations compared to adenosine, indicating a higher potency. nih.govresearcher.life
Similar to its effects on osteoblasts, the promotion of adipocyte differentiation by ANO is also associated with the activation of the PI3K/Akt signaling pathway, a critical pathway in adipogenesis. nih.govtandfonline.com
| Cell Line | Inducing Agents | Observed Effect | Comparative Potency | Reference |
|---|---|---|---|---|
| 3T3-L1 (Mouse preadipocyte cell line) | Insulin/Dexamethasone | Promoted differentiation into adipocytes. | More potent than adenosine. | nih.govresearcher.life |
Neurotrophic Effects and Neurite Outgrowth in Neuronal Cell Models
Studies on related compounds, specifically Adenosine Monophosphate (AMP) N1-oxide, have revealed significant neurotrophic properties in neuronal cell models. In cultured rat pheochromocytoma PC12 cells, AMP N1-oxide induces neuronal differentiation, evidenced by the generation of neurites (neurite outgrowth). nih.govnih.govtandfonline.com This compound also stimulates the expression of neurofilament M, a protein characteristic of mature neurons, and suppresses cell proliferation, which is often inversely correlated with differentiation. nih.govtandfonline.comtandfonline.com
The mechanism for these neurotrophic effects is mediated by the adenosine A2A receptor. nih.govnih.gov This receptor activation leads to a signaling cascade involving protein kinase A (PKA). nih.govnih.gov Interestingly, while AMP N1-oxide stimulates the phosphorylation of mitogen-activated protein kinase (MAPK), the inhibition of this pathway does not affect neurite outgrowth. nih.gov In contrast, blocking PKA with a selective inhibitor significantly diminishes the neurite-promoting effects, indicating that AMP N1-oxide elicits neuronal differentiation through an adenosine A2A receptor-mediated PKA signaling pathway that is independent of the MAPK cascade. nih.govnih.gov
| Compound | Cell Model | Observed Effects | Key Signaling Pathway | Reference |
|---|---|---|---|---|
| AMP N1-Oxide | PC12 (Rat pheochromocytoma cells) | Induced neurite outgrowth; Stimulated neurofilament M expression; Suppressed cell proliferation. | Adenosine A2A receptor-mediated Protein Kinase A (PKA) signaling. | nih.govnih.govtandfonline.com |
Role in Non-Human Cellular Defense Mechanisms
Adenosine N1-Oxide exhibits notable activity in cellular defense mechanisms, particularly in the contexts of viral infection and inflammatory responses in non-human models.
Inhibition of Viral Replication in in vitro Cell Culture Systems
Adenosine N1-Oxide has been identified as a potent and highly selective inhibitor of vaccinia virus replication in in vitro cell culture systems. tandfonline.com Studies using BSC40 cells demonstrated that ANO completely blocks viral DNA replication and the synthesis of viral late proteins. tandfonline.com
The antiviral mechanism is unique; it acts by specifically blocking the translation of viral early messenger RNAs (mRNAs). tandfonline.com Although the viral early mRNAs are produced, the subsequent synthesis of the corresponding proteins is prevented. tandfonline.com This targeted inhibition of viral protein synthesis occurs without affecting cellular protein synthesis. The metabolite Adenosine N1-oxide triphosphate (ANO-TP) can be incorporated into viral mRNAs during transcription, suggesting that this modification prevents the viral mRNAs from being translated by the host cell's machinery. tandfonline.com
| Virus | Cell System | Effect | Mechanism of Action | Reference |
|---|---|---|---|---|
| Vaccinia Virus | BSC40 cells | Potent and selective inhibition of viral replication. | Blocks translation of viral early mRNAs, preventing synthesis of viral early proteins. | tandfonline.com |
Effects on Inflammatory Mediator Secretion by Immune Cells in Animal Models
Adenosine N1-Oxide demonstrates significant anti-inflammatory effects by modulating the secretion of inflammatory mediators from immune cells in animal models. nih.govresearcher.life It has been shown to inhibit the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells and mouse peritoneal macrophages. nih.govresearcher.lifenih.govnih.gov This inhibitory action is considerably more potent than that of adenosine itself. nih.govnih.gov
The anti-inflammatory mechanism of ANO involves the upregulation of the PI3K/Akt/GSK-3β signaling pathway. nih.govresearcher.life Treatment with ANO increases the phosphorylation of Akt and its downstream target, glycogen (B147801) synthase kinase-3β (GSK-3β), a pathway known to negatively regulate the inflammatory response to LPS. nih.govresearcher.life In animal models of LPS-induced endotoxin (B1171834) shock, administration of ANO significantly reduced lethality, underscoring its potent anti-inflammatory activity in vivo. researcher.lifenih.govnih.gov Mechanistic analyses also suggest the involvement of the anti-inflammatory transcription factor c-Fos. nih.govnih.gov
| Cell/Animal Model | Stimulus | Inhibited Mediators | Key Mechanistic Findings | Reference |
|---|---|---|---|---|
| RAW264.7 cells (mouse macrophages) | LPS | TNF-α, IL-6 | Upregulation of PI3K/Akt/GSK-3β signaling pathway. | nih.govresearcher.life |
| Mouse peritoneal macrophages | LPS + IFN-γ | TNF-α, IL-6 | More potent than adenosine; Upregulation of c-Fos transcription factor suggested. | nih.govnih.gov |
| LPS-induced endotoxin shock model in mice | LPS | (Reduced lethality) | Demonstrates potent in vivo anti-inflammatory effects. | researcher.lifenih.govnih.gov |
Chemical Biology Applications and Mechanistic Investigations
Studies on DNA Adduction and Repair Mechanisms
The study of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is crucial for understanding the mechanisms of carcinogenesis. While specific studies detailing the use of Adenosine-15N N1-Oxide in DNA adduction and repair mechanism investigations were not prominently found in the available research, the principles of using isotopically labeled nucleosides are well-established in this field.
Research on the reaction of butadiene monoxide with adenosine (B11128) has shown that N1-adenosine adducts are the major initial products, which can then undergo rearrangement to the more stable N6-adenosine adducts. nih.gov This highlights the importance of being able to differentiate between these two sites of adduction to understand the kinetics and stability of DNA lesions.
Understanding the reaction pathways that lead to the formation of DNA lesions is fundamental to comprehending mutagenesis and carcinogenesis. Oxidative damage to DNA is a significant contributor to these processes. nih.gov The formation of adenine (B156593) N1-oxide is a known DNA lesion resulting from the specific oxidation of the adenine base by hydrogen peroxide under non-radical conditions. nih.govacs.org
One-electron oxidation of adenine can generate the adenine radical cation, which rapidly deprotonates to form the neutral N6-adeninyl radical. nih.gov The study of these reactive intermediates is key to elucidating the mechanisms of DNA damage. While the specific use of this compound in delineating these pathways was not detailed in the available search results, isotopically labeled compounds are invaluable in such mechanistic studies. They can be used as tracers to follow the transformation of the parent compound through various intermediate steps to the final DNA lesion.
Development of Immunological Assays for DNA Damage Assessment
Immunological assays offer a sensitive and specific method for the detection and quantification of DNA damage. The development of antibodies that can recognize specific DNA lesions, such as adenine N1-oxide, has been a significant advancement in the field of molecular toxicology and epidemiology.
Polyclonal antibodies with a high affinity and specificity for adenine N1-oxide have been successfully produced. nih.govacs.org In one approach, a morpholino derivative of adenosine N1-oxide was conjugated to a carrier protein to serve as the antigen for immunization. nih.govacs.org An alternative strategy utilized the more traditional method of Erlanger and Beiser for coupling the hapten to the protein. nih.govacs.org
The resulting antibodies were characterized using competitive enzyme-linked immunosorbent assays (ELISA). nih.govacs.org The antibody produced using the morpholino derivative of adenosine N1-oxide demonstrated higher selectivity with less cross-reactivity to normal nucleotides compared to the antibody generated by the traditional method. nih.govacs.org
| Antigen Preparation Method | Antibody Specificity | Cross-reactivity with Normal Nucleotides |
| Conjugation of a morpholino derivative of adenosine N1-oxide | High | Low |
| Universal method of Erlanger and Beiser | Moderate | Some |
The highly specific polyclonal antibodies for adenine N1-oxide have been instrumental in developing sensitive immunological assays for the detection of this oxidative DNA lesion in biological samples. nih.govacs.org Using a competitive ELISA, it is possible to detect as few as four adenine N1-oxide residues per 106 normal bases. acs.org
These assays have been successfully applied to quantify the levels of adenine N1-oxide in calf thymus DNA that has been subjected to oxidation by agents such as m-chloroperbenzoic acid and hydrogen peroxide. nih.govacs.org The results demonstrated a significant increase in adenine N1-oxide levels in the oxidized DNA compared to non-modified DNA, where the lesion was below the detection limit. nih.govacs.org Specifically, in DNA modified by m-chloroperbenzoic acid and hydrogen peroxide, the levels of adenine N1-oxide could reach up to 14 and 0.7 residues per 104 normal bases, respectively. nih.govacs.org
| Sample | Oxidizing Agent | Adenine N1-Oxide Level (lesions per 10^4 bases) |
| Calf Thymus DNA | None (control) | < Detection Limit |
| Calf Thymus DNA | m-chloroperbenzoic acid | Up to 14 |
| Calf Thymus DNA | Hydrogen Peroxide | 0.7 |
Investigating Purine (B94841) N-Oxide Rearrangements
Purine N-oxides can undergo various chemical rearrangements, which are of interest in understanding their biological activity and potential for forming different types of DNA adducts. The Dimroth rearrangement is a notable reaction for N1-substituted adenines, leading to the formation of N6-substituted isomers.
Studies on the reaction of adenosine with butadiene monoxide have provided evidence for the instability of N1-adenosine adducts and their propensity to undergo the Dimroth rearrangement to form the corresponding N6-adenosine adducts. nih.gov These N1-adducts were also observed to undergo deamination to yield N1-inosine adducts. nih.gov The half-life of the N1-adenosine adducts at 37°C and pH 7.4 was found to be between 7 and 9.5 hours, highlighting their transient nature. nih.gov In contrast, the resulting N6-adenosine and N1-inosine adducts were stable for up to 168 hours under the same conditions. nih.gov These findings underscore the dynamic nature of DNA adduction and the importance of understanding the rearrangement pathways of purine N-oxides in the context of DNA damage and repair.
Dimroth Rearrangement Mechanisms of N1-Methoxy Derivatives
The Dimroth rearrangement is a well-documented isomerization process in heterocyclic chemistry, particularly within the adenine series. This reaction involves the transposition of an endocyclic nitrogen atom and its exocyclic substituent with an adjacent amino or imino group. For N¹-substituted adenosine derivatives, such as N¹-methoxyadenosine, this rearrangement provides a pathway to the corresponding N⁶-substituted isomers.
The generally accepted mechanism for the Dimroth rearrangement of 1-alkoxyadenine derivatives under aqueous or basic conditions proceeds through a "ring fission-recyclization" sequence. The process is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the C2 position of the purine ring of the protonated N¹-methoxyadenosine species. This attack leads to the cleavage of the N1-C2 bond, opening the pyrimidine (B1678525) portion of the purine ring to form a monocyclic N-alkoxy-N'-(5-amino-1-ribosylimidazol-4-yl)formamidine intermediate.
This ring-opened intermediate is a key, albeit often transient, species in the rearrangement pathway. The subsequent and rate-determining step involves an intramolecular cyclization. The exocyclic amino group at the C6 position attacks the formyl carbon, leading to the formation of a new pyrimidine ring and yielding the thermodynamically more stable N⁶-methoxyadenosine product. The final step involves the elimination of a water molecule to re-aromatize the system.
| Derivative | Conditions | Observed Rate Constant (kobs) | Key Finding |
|---|---|---|---|
| 1-Methoxy-9-methyladenine | pH 10.0, 40°C | 1.35 x 10-4 s-1 | Serves as a model for the rearrangement kinetics of the adenine core. |
| 1-Benzyloxyadenosine | Reflux in 50% aq. AcNMe₂, 10 h | - | Isolation of the ring-opened intermediate was achieved, confirming the proposed mechanism. |
| 1-Alkoxyadenosines (General) | Aqueous solution, 4-5°C | - | The free base undergoes ring opening to the monocyclic intermediate, which recyclizes upon heating. |
pH-Dependent Equilibria of Adenosine N1-Oxide Derivatives
The acid-base properties of adenosine N¹-oxide derivatives are fundamental to their chemical behavior and biological function, dictating their charge state and, consequently, their interactions with enzymes and receptors at physiological pH. The introduction of the N¹-oxide functional group significantly alters the electronic landscape of the purine ring compared to unmodified adenosine.
In adenosine, the N1 position is the most basic site, with a pKa of approximately 3.6 for the protonated form. However, in Adenosine N¹-Oxide, the N1 nitrogen is oxidized and bonded to an oxygen atom, making it unavailable for protonation. This modification has a profound effect on the basicity of the other nitrogen atoms in the purine ring system (N3 and N7) as well as the exocyclic amino group (N⁶). The electron-withdrawing nature of the N-oxide group is expected to decrease the basicity of these other sites.
The potential protonation sites in Adenosine N¹-Oxide are therefore the N3 and N7 atoms of the imidazole (B134444) and pyrimidine rings, respectively, and the exocyclic N⁶-amino group. The equilibrium between the neutral molecule and its various protonated forms (monocations, dications, etc.) is governed by the pH of the solution.
| Compound | Primary Protonation Site | pKa Value | Secondary Protonation Site(s) |
|---|---|---|---|
| Adenosine | N1 | ~3.6 | N7, N3 |
| Adenosine N¹-Oxide | N/A (N1 is oxidized) | Not available in literature | Expected at N7, N3, or N⁶-amino group (with decreased basicity) |
The precise determination of the pKa values for Adenosine-¹⁵N N¹-Oxide would require further experimental studies, such as potentiometric titration or spectrophotometric analysis across a range of pH values. Such data would be critical for a complete understanding of its chemical biology and for modeling its interactions in different biological compartments.
Future Research Directions and Unanswered Questions
Advanced Isotopic Labeling Strategies for Complex Molecular Probes
While uniform and specific labeling methods are well-established, the future lies in developing more sophisticated isotopic labeling strategies to create highly specialized molecular probes for studying large biomolecular complexes. utoronto.caibs.frspringernature.com The development of novel precursors and protocols will be crucial. ibs.fr Future work could focus on:
Segmental Labeling: Incorporating Adenosine-¹⁵N N1-Oxide into specific segments of a large RNA molecule. This would allow researchers to study the structure and dynamics of a particular region within a massive RNA-protein complex without interference from signals from the rest of the molecule. nih.gov
Residue-Specific Labeling: Developing methods to introduce the labeled and modified nucleoside at specific, individual positions within an RNA sequence. This would provide unparalleled precision for mapping interaction surfaces and conformational changes at critical functional sites. utoronto.ca
Multi-Isotope Probes: Combining ¹⁵N labeling at the N1-oxide position with ¹³C or ²H labeling on the ribose or other parts of the adenine (B156593) base. Such multi-labeled probes would enable advanced multi-dimensional NMR experiments to resolve complex structures and dynamics. springernature.com
These advanced strategies will push the boundaries of what is achievable with NMR spectroscopy, facilitating the study of increasingly complex and biologically relevant macromolecular machinery. ibs.fr
Integration of Omics Technologies with Stable Isotope Tracing (e.g., Isotope-Resolved Metabolomics)
The integration of stable isotope tracing with "omics" technologies, particularly metabolomics, presents a powerful approach to understanding metabolic networks at a systems level. nih.govnih.gov Isotope-Resolved Metabolomics (SIRM) using ¹⁵N-labeled compounds like Adenosine-¹⁵N N1-Oxide can provide dynamic information about metabolic fluxes that is unattainable through conventional metabolite profiling. nih.govspringernature.com
Future research should aim to:
Develop Comprehensive Metabolic Models: Use data from ¹⁵N tracing studies to build and refine computational models of nucleotide metabolism. researchgate.net This can help to unambiguously track the transformation of adenosine (B11128) through various pathways and identify novel metabolic reprogramming in disease states. nih.gov
Combine Multi-Omics Data: Integrate data from isotope-resolved metabolomics with transcriptomics, proteomics, and genomics. nih.govmdpi.com This holistic approach can reveal how changes in gene expression or protein levels correlate with metabolic fluxes and the activity of specific pathways involving adenosine and its derivatives. nih.gov
Enhance Analytical Platforms: Improve the synergy between NMR and mass spectrometry (MS) for tracing ¹⁵N labels. nih.gov While both techniques are powerful, their integrated use can provide complementary and confirmatory data, leading to more reliable and comprehensive insights into the metabolome. nih.govresearchgate.net
Addressing the challenges of data integration and standardization will be key to leveraging the full potential of these combined approaches for applications in precision medicine and drug discovery. mdpi.com
High-Resolution Structural Studies of Adenosine-15N N1-Oxide in Macromolecular Complexes
Determining the high-resolution structure of Adenosine-¹⁵N N1-Oxide when it is part of a larger macromolecular complex, such as an RNA-protein or RNA-drug complex, remains a significant challenge and a critical area for future investigation. nih.gov The chemical modification and isotopic label make it an ideal probe for NMR spectroscopy, but complementary high-resolution methods are needed. nih.gov
Key future objectives include:
X-ray Crystallography: Obtaining crystal structures of RNA or DNA molecules containing Adenosine N1-Oxide. This would provide a static, atomic-level picture of how the N1-oxide modification alters the local helical structure, hydrogen bonding patterns, and interactions with binding partners like proteins or small molecules. nih.govduke.edu
Cryo-Electron Microscopy (Cryo-EM): For very large complexes that are difficult to crystallize, cryo-EM offers a powerful alternative. Using cryo-EM to study a ribosome or spliceosome containing a specifically placed Adenosine-¹⁵N N1-Oxide could reveal its position and conformation within the larger assembly. nih.gov
Integrative Structural Biology: Combining data from multiple techniques, such as NMR, X-ray crystallography, and cryo-EM, to build more accurate and complete models of macromolecular complexes. nih.gov NMR data on the dynamics of the labeled nucleoside can be overlaid onto a static high-resolution structure to provide a more complete understanding of function.
These studies will be essential for understanding precisely how the N1-oxide modification impacts the structure and function of nucleic acids in their native biological context.
Elucidating Novel Biological Functions and Regulatory Networks of N1-Oxide Metabolites in Diverse Organisms
While Adenosine N1-Oxide is known to have anti-inflammatory properties, its full range of biological functions and the regulatory networks it influences are far from understood. nih.govnih.govresearchgate.net The existence of N-oxide metabolites suggests they may play important, yet undiscovered, roles in cellular physiology and pathology. hyphadiscovery.com
Unanswered questions that should drive future research include:
Identification of N-oxide Metabolizing Enzymes: What specific enzymes are responsible for the synthesis (oxidation) and degradation (reduction) of Adenosine N1-Oxide in different organisms? Identifying these enzymes is the first step toward understanding the regulation of N1-oxide levels.
Signaling Pathways: Does Adenosine N1-Oxide act as a signaling molecule? encyclopedia.pub Research is needed to determine if it binds to specific receptors or influences signaling cascades beyond those targeted by adenosine, potentially regulating processes like gene expression, cell proliferation, or apoptosis. nih.govwikipedia.org
Role in Pathophysiology: Could dysregulation of N1-oxide metabolite levels be implicated in human diseases? Given the known anti-inflammatory effects, exploring its role in chronic inflammatory diseases, autoimmune disorders, or cancer is a logical next step. nih.govresearchgate.net
Comparative Biology: Are N-oxide metabolites of nucleosides common across different species, from bacteria to plants to mammals? Investigating their presence and function in diverse organisms could reveal conserved biological roles. hyphadiscovery.comencyclopedia.pub
Exploring these questions will expand our understanding of nucleotide metabolism and could uncover novel therapeutic targets.
Computational Chemistry and Molecular Dynamics Simulations of Adenosine N1-Oxide Interactions
Computational methods are indispensable for complementing experimental data and providing insights into the molecular interactions of Adenosine N1-Oxide at an atomic level of detail. Molecular dynamics (MD) simulations and quantum chemical calculations can be used to predict and analyze its behavior within biological systems. researchgate.net
Future computational studies could focus on:
Force Field Parameterization: Developing and validating accurate force field parameters for the Adenosine N1-Oxide residue. This is a critical prerequisite for reliable MD simulations of nucleic acids or proteins containing this modified nucleoside.
Interaction with Solvents and Ions: Simulating the hydration shell and ion interactions around the N1-oxide group to understand how it alters the local electrostatic environment compared to a standard adenosine residue. researchgate.net
Binding Affinity and Dynamics: Using MD simulations to study the adsorption and binding of RNA or DNA segments containing Adenosine N1-Oxide to protein surfaces. researchgate.net These simulations can reveal how the modification affects binding affinity, the stability of the complex, and the specific interactions (e.g., hydrogen bonds, π-π stacking) that are formed or disrupted.
Conformational Preferences: Investigating how the N1-oxide modification influences the conformational preferences of the nucleoside itself, including the sugar pucker and the glycosidic bond torsion angle, which are critical determinants of nucleic acid structure.
These computational approaches can guide the design of new experiments and help interpret complex experimental data, accelerating our understanding of the structural and functional consequences of this modification.
Exploring Non-Canonical Roles in Nucleic Acid Chemistry and Biology
Modified nucleosides are known to play crucial roles in the formation and stability of non-canonical nucleic acid structures, such as G-quadruplexes, i-motifs, and Z-DNA. mdpi.com These structures are increasingly recognized as important elements in the regulation of gene expression. nih.gov The introduction of an N1-oxide on adenosine could have significant and unexplored effects on these non-B form structures.
Future research in this area should explore:
Influence on Hoogsteen Base Pairing: The N1 position of adenosine is critical for forming Hoogsteen base pairs, which are fundamental to many non-canonical structures like triplex DNA. Investigating whether Adenosine N1-Oxide can still participate in or perhaps modulate the stability of Hoogsteen pairs is a key question.
Stabilization of G-Quadruplexes: G-quadruplexes are four-stranded structures found in telomeres and promoter regions. While they are guanine-rich, flanking sequences containing modified adenosines could influence their folding, stability, and recognition by binding proteins.
Role in RNA Catalysis and Riboswitches: Modified nucleosides in the active sites of ribozymes or the binding pockets of riboswitches can be critical for their function. It is plausible that N1-oxide modifications could exist naturally or be engineered to fine-tune the catalytic activity or ligand-binding affinity of functional RNA molecules. nih.gov
Epigenetic and Epitranscriptomic Significance: While DNA methylation is a well-known epigenetic mark, the world of RNA modifications (the epitranscriptome) is vast and its functional consequences are still being uncovered. semanticscholar.orgbohrium.com Future studies should investigate whether adenosine N1-oxidation occurs in vivo as a post-transcriptional modification and what regulatory roles it might play. nih.gov
Delving into these non-canonical roles will provide a more complete picture of the chemical biology of nucleic acids and could reveal new mechanisms of genetic regulation. mdpi.comnih.gov
Q & A
Basic: How can researchers design reproducible synthesis protocols for Adenosine-15N N1-Oxide while ensuring isotopic integrity?
Methodological Answer:
- Isotopic Integrity: Use 15N-labeled precursors with verified purity (>99%) and monitor isotopic incorporation via 15N-HMBC NMR or mass spectrometry. For example, in azolo-azine systems, 15N-labeled compounds were validated using 2D NMR to confirm labeling positions .
- Protocol Reproducibility: Document all synthesis steps in detail, including solvent systems, reaction temperatures, and catalyst concentrations. Raw data (e.g., NMR spectra, chromatograms) should be archived in appendices for peer review .
Basic: What are the best practices for characterizing this compound in synthetic chemistry?
Methodological Answer:
- Comprehensive Characterization: Include 1H NMR, 13C NMR, and 15N NMR to confirm structure and isotopic labeling. For novel derivatives, supplement with IR, HRMS, and elemental analysis .
- Data Presentation: Organize processed data in tables within the main text, with raw spectra in supplementary materials. Avoid overloading figures; prioritize clarity for reproducibility .
Advanced: How should researchers address discrepancies in isotopic enrichment data for this compound?
Methodological Answer:
- Cross-Validation: Compare results from orthogonal techniques (e.g., NMR vs. mass spectrometry). For instance, inconsistencies in 15N labeling efficiency might arise from incomplete precursor incorporation, requiring kinetic studies .
- Error Analysis: Quantify uncertainties in isotopic measurements (e.g., signal-to-noise ratios in NMR) and report confidence intervals. Use statistical tools like ANOVA to identify methodological biases .
Advanced: What strategies integrate computational modeling with experimental data for studying this compound’s reactivity?
Methodological Answer:
- Hybrid Workflows: Combine density functional theory (DFT) calculations with experimental kinetic data to predict reaction pathways. For example, computational models can validate isotopic effects on nucleophilic substitution rates .
- Validation: Ensure computational parameters (e.g., solvent models, basis sets) align with experimental conditions. Discrepancies between predicted and observed spectra may indicate unaccounted solvent interactions .
Basic: How can researchers optimize reaction conditions for this compound derivatization?
Methodological Answer:
- Variable Screening: Use design-of-experiment (DoE) approaches to test factors like temperature, pH, and catalyst loading. Prioritize parameters with the highest impact on yield and purity .
- Real-Time Monitoring: Employ techniques like in-situ IR or LC-MS to track intermediate formation and adjust conditions dynamically .
Advanced: What methodologies ensure reproducibility when replicating literature protocols for this compound?
Methodological Answer:
- Critical Appraisal: Cross-reference primary sources for omitted details (e.g., stirring rates, reagent grades). If raw data are unavailable, replicate key experiments with controlled variables .
- Collaborative Verification: Engage in open-science initiatives to share protocols and datasets, reducing ambiguity in procedural descriptions .
Advanced: How can isotopic tracing with this compound elucidate metabolic pathways in biological systems?
Methodological Answer:
- Tracer Design: Synthesize site-specific 15N labels (e.g., N1-oxide position) to track metabolic incorporation via LC-HRMS or isotope-ratio mass spectrometry.
- Kinetic Profiling: Use time-resolved sampling to quantify isotopic flux, correcting for natural abundance 15N background .
Advanced: How should researchers resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer:
- Systematic Replication: Repeat assays under identical conditions (e.g., cell lines, buffer systems) while controlling for variables like endotoxin levels or solvent residues .
- Meta-Analysis: Aggregate published data to identify trends or outliers. Use funnel plots to assess publication bias or methodological heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
